

Redoxal's Mechanism of Action and Experimental Evidence

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Redoxal

CAS No.: 52962-95-5

Cat. No.: S579831

Get Quote

Redoxal is characterized as an inhibitor of **dihydroorotate dehydrogenase (DHODH)**, a key enzyme in the *de novo* pyrimidine biosynthesis pathway [1]. The tables below consolidate the core experimental findings on its activity.

Table 1: Documented Inhibitory Activities of **Redoxal**

Assay/Action	Experimental System / Context	Key Findings / Quantitative Data
DHODH Inhibition	Originally identified by computer algorithm [1]	Established as a known mechanism of action, though specific IC50 values for Redoxal are not provided in the results.

| **Antiviral Activity (HIV-1)** | Human Peripheral Blood Mononuclear Cells (PBMCs) infected with HIV-1 Ba-L strain [1] | **IC₅₀**: 1.37 μ M **TC₅₀ (cytotoxicity)**: >100 μ M | **APOBEC3G (A3G) Stabilization** | 293T cells; A3G-dependent HIV-1 restriction [1] | **Redoxal** treatment stabilized cellular A3G protein levels and increased its incorporation into virions. | **Rescue with Pathway Intermediates** | PBMC antiviral assay [1] | Addition of **uridine** or **orotate** (pyrimidine intermediates) diminished **Redoxal**'s antiviral activity and its effect on A3G stabilization. |

Table 2: Comparison with Other Mentioned DHODH Inhibitors

Inhibitor Name	Target / Organism	Key Characteristics / Findings
Redoxal	DHODH (Pathway implied from HIV/West Nile virus context) [1]	Synthetic compound; antiviral activity linked to inhibition of pyrimidine biosynthesis and A3G stabilization.
A77 1726 (Leflunomide metabolite)	Human DHODH [2]	Drug used for rheumatoid arthritis; binds to a species-selective inhibitor site on DHODH.
DCPMNB	<i>Plasmodium falciparum</i> DHODH (pfDHODH) [2]	Potent, species-selective inhibitor of malarial DHODH; binds to the same site as A77 1726.

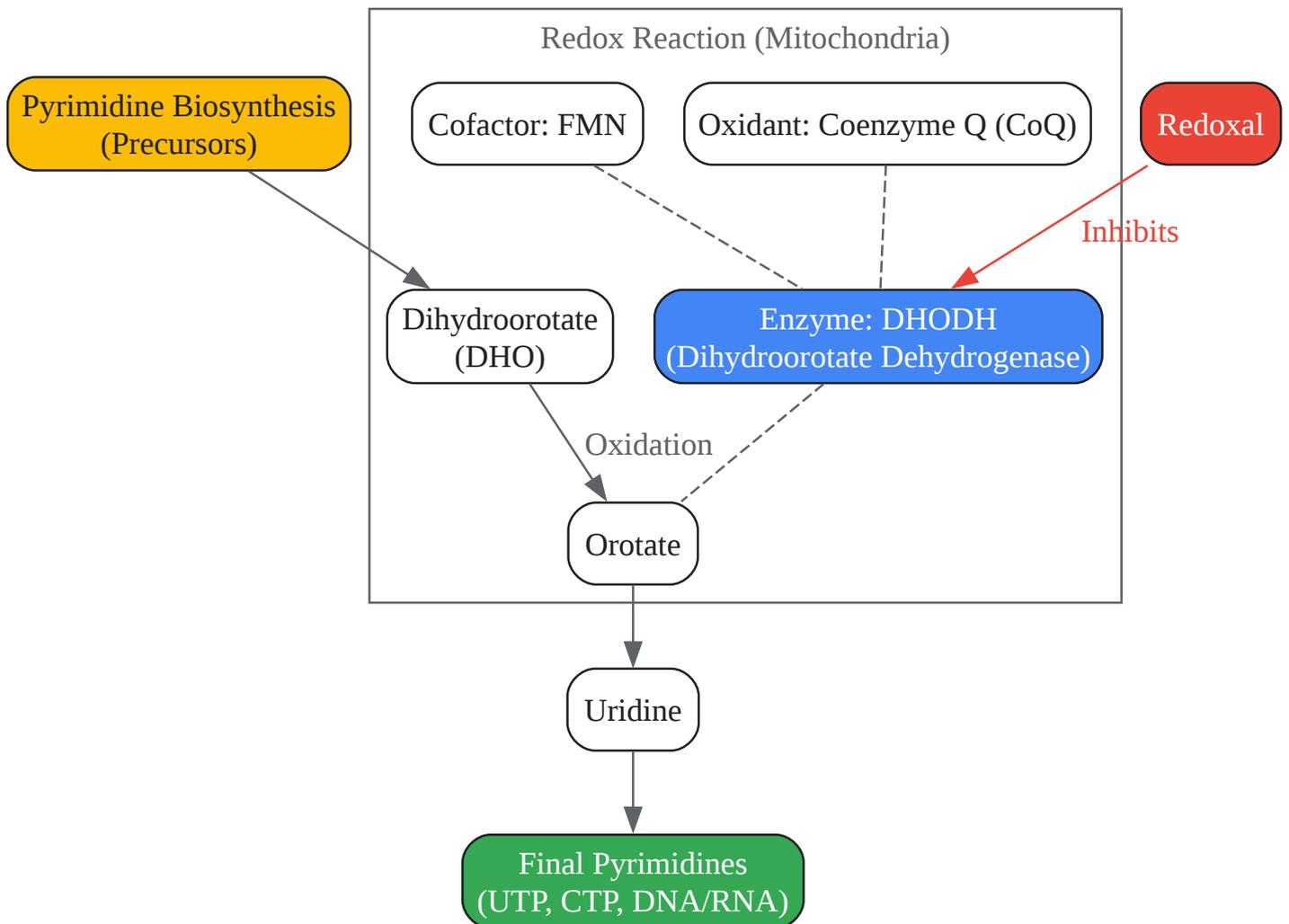
Key Experimental Protocols for Studying Redoxal

The search results describe several methodologies relevant to investigating an inhibitor like **Redoxal**.

- **1. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay:** This high-throughput screen was used to identify **Redoxal** as an inhibitor of the interaction between HIV-1 Vif and the host protein A3G. The assay detects the binding between a purified GST-Vif protein and a biotinylated A3G peptide using Europium-labeled anti-GST antibodies and Streptavidin-Ulight. A reduction in the FRET signal indicates a disruption of the Vif-A3G interaction [1].
- **2. Cell-Based Antiviral Activity Assay:** The antiviral efficacy of **Redoxal** was tested in **Primary Human Peripheral Blood Mononuclear Cells (PBMCs)**. The cells were infected with the HIV-1 Ba-L strain and treated with the compound. Viral replication was measured, and the IC50 (half-maximal inhibitory concentration) was calculated. Cytotoxicity (TC50) was also assessed in parallel to determine the compound's therapeutic window [1].
- **3. Mechanism Elucidation via Metabolic Rescue:** To confirm that **Redoxal**'s antiviral action was specifically due to pyrimidine biosynthesis inhibition, researchers used a **metabolic intermediate rescue experiment**. Adding back uridine or orotate (products of the pathway downstream of DHODH) to the cell culture medium reversed the antiviral effects and the stabilization of A3G, confirming the on-target mechanism [1].
- **4. General DHODH Enzyme Activity Assay:** While not specifically detailed for **Redoxal** in these results, DHODH activity is typically measured by monitoring the reaction where dihydroorotate is converted to orotate. This can be followed spectrophotometrically by coupling the reaction to an electron acceptor like ubiquinone (CoQ) or an artificial acceptor whose reduction causes a change in absorbance [2]. Pre-steady-state kinetic analysis using stopped-flow spectroscopy can further dissect the individual steps of the catalytic cycle [2].

The Pyrimidine Biosynthesis Pathway and Redoxal's Target

The following diagram illustrates the metabolic pathway that **Redoxal** inhibits, clarifying its mechanism of action.



[Click to download full resolution via product page](#)

This pathway shows that **Redoxal** targets DHODH, a mitochondrial enzyme that uses FMN and Coenzyme Q to oxidize dihydroorotate (DHO) to orotate [2]. By inhibiting DHODH, **Redoxal** depletes the cellular pool of uridine and subsequent pyrimidines, which are essential for processes like viral replication [1].

Interpretation of Findings and Research Implications

Based on the assembled data, you can interpret **Redoxal**'s profile in the following way:

- **Mechanistic Insight:** **Redoxal**'s primary, well-defined mechanism is the inhibition of the *de novo* pyrimidine biosynthesis pathway via DHODH [1]. The rescue of its antiviral effect with uridine is a classic proof of an on-target action. The stabilization of the antiviral protein A3G appears to be a downstream consequence of this metabolic inhibition [1].
- **Research Context:** The data situates **Redoxal** within the class of DHODH inhibitors, which includes drugs like leflunomide (A77 1726). However, the available information strongly suggests that **Redoxal and A77 1726 have different binding specificities and species selectivity**, as the binding site for this class of inhibitors is highly variable between species [2]. This means performance data for one cannot be directly extrapolated to the other.
- **Comparative Data Gap:** The search results **do not contain a direct, quantitative comparison** of **Redoxal**'s potency (e.g., IC50 against DHODH), selectivity, or cellular efficacy side-by-side with other DHODH inhibitors like A77 1726 or brequinar. Therefore, stating that one is "better" than the other is not supported by the available data.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Redoxal, an Inhibitor of De Novo Pyrimidine Biosynthesis ... [pmc.ncbi.nlm.nih.gov]

2. Analysis of Flavin Oxidation and Electron Transfer ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Redoxal's Mechanism of Action and Experimental Evidence].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b579831#redoxal-species-related-inhibition-differences>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com